molecular formula C18H17N3O4 B2548275 methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate CAS No. 2034288-73-6

methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2548275
CAS No.: 2034288-73-6
M. Wt: 339.351
InChI Key: IYKUHJGQNKGNJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structures

Research has detailed the hydrogen-bonded supramolecular structures in derivatives of pyrazolylbenzoates. These compounds exhibit a range of dimensionalities in their crystal structures, from chains and sheets to three-dimensional frameworks, through a combination of hydrogen bonds of different types (Portilla et al., 2007). Moreover, high-pressure conditions have been utilized to induce phase transitions in related molecules, showcasing the impact of external pressures on crystal engineering and the stabilization of molecules in unfavorable conformations through efficient packing (Johnstone et al., 2010).

Catalysis and Renewable Resources

A study has identified silica molecular sieves with zeolite beta topology as efficient catalysts in Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans for producing biobased terephthalic acid precursors, highlighting the potential of methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate derivatives in sustainable chemistry applications (Pacheco et al., 2015).

Organic Synthesis

The compound's derivatives have been explored in the synthesis of novel organic compounds. For example, the synthesis of oxadiazoles and thio-fused heterocycles bearing furan moieties has been reported, illustrating the versatility of furan derivatives in organic synthesis to create compounds with potential biological activities (Ergun et al., 2014).

Pharmacology

Several studies have focused on the pharmacological potentials of compounds containing the furan and pyrazole moieties. For instance, antimicrobial activities against various pathogens have been reported, suggesting these compounds could be useful in developing new antimicrobial agents (Aghekyan et al., 2020). Additionally, compounds with antagonistic activity against human leukotriene receptors have been synthesized, indicating potential applications in treating inflammatory conditions (Ando et al., 2004).

Properties

IUPAC Name

methyl 4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)19-7-8-21-11-16(10-20-21)15-6-9-25-12-15/h2-6,9-12H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKUHJGQNKGNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.